N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1201644-38-3
VCID: VC2683536
InChI: InChI=1S/C14H23BN2O2/c1-10(2)17-12-7-11(8-16-9-12)15-18-13(3,4)14(5,6)19-15/h7-10,17H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(C)C
Molecular Formula: C14H23BN2O2
Molecular Weight: 262.16 g/mol

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine

CAS No.: 1201644-38-3

Cat. No.: VC2683536

Molecular Formula: C14H23BN2O2

Molecular Weight: 262.16 g/mol

* For research use only. Not for human or veterinary use.

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine - 1201644-38-3

Specification

CAS No. 1201644-38-3
Molecular Formula C14H23BN2O2
Molecular Weight 262.16 g/mol
IUPAC Name N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Standard InChI InChI=1S/C14H23BN2O2/c1-10(2)17-12-7-11(8-16-9-12)15-18-13(3,4)14(5,6)19-15/h7-10,17H,1-6H3
Standard InChI Key RPONDHRFFKTMQT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(C)C

Introduction

Chemical Structure and Properties

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine belongs to the class of pyridine derivatives containing a boronate ester functional group. This compound combines several important structural elements that contribute to its chemical versatility and potential applications.

Structural Components

The molecule consists of the following key structural elements:

  • A pyridine ring as the core structure

  • An isopropylamine group at the 3-position of the pyridine ring

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) at the 5-position

This arrangement creates a multifunctional compound with both a nucleophilic amine group and an electrophilic boronate ester, which is particularly valuable for further chemical transformations.

Physical and Chemical Properties

Based on the analysis of similar boronate compounds, the following properties can be reasonably inferred:

PropertyValue/Description
Molecular FormulaC₁₄H₂₃BN₂O₂
Molecular WeightApproximately 262.16 g/mol
Physical AppearanceLikely a white to off-white crystalline solid
SolubilityProbably soluble in organic solvents like dichloromethane, tetrahydrofuran, and dimethyl sulfoxide; limited water solubility
StabilityRelatively stable under standard conditions, but potentially sensitive to moisture due to the boronate ester

Similar compounds such as N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine have been documented with a molecular weight of 262.16 g/mol and the molecular formula C₁₄H₂₃BN₂O₂ . While the position of the isopropylamine group differs, many physical properties would likely be comparable.

Synthetic Routes and Preparation

General Synthetic Approaches

The synthesis of N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine would typically involve multiple steps starting from appropriately substituted pyridine derivatives. Based on standard synthetic methodologies for similar compounds, the following approaches might be employed:

Borylation of Pre-functionalized Pyridines

This approach would likely involve:

  • Starting with a 3-amino pyridine derivative

  • N-alkylation with isopropyl bromide or similar reagent to introduce the isopropyl group

  • C-H activation and borylation at the 5-position using iridium or palladium catalysts

  • Formation of the pinacol boronate ester

Cross-coupling Based Approaches

Alternatively, the synthesis might involve:

  • Starting with a 3,5-dihalopyridine

  • Selective amination at the 3-position

  • N-alkylation with an isopropyl group

  • Borylation at the 5-position using bis(pinacolato)diboron and a palladium catalyst

Purification Methods

Based on established protocols for similar compounds, purification would likely involve:

  • Column chromatography using silica gel

  • Recrystallization from appropriate solvent systems

  • Potential use of preparative HPLC for high-purity requirements

Applications in Research and Industry

Synthetic Building Block

As with many boronate esters, N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine would serve as a valuable building block in organic synthesis, particularly in:

  • Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation

  • Synthesis of more complex heterocyclic systems

  • Preparation of biologically active compounds with pharmaceutical potential

Similar compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group have demonstrated utility in cross-coupling reactions for synthesizing complex organic molecules . For instance, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde has been employed in Suzuki-Miyaura coupling reactions with other functional molecules such as pyrenes .

Material Science Applications

Compounds containing the pinacol boronate group have found applications in material science, particularly in:

  • Development of covalent organic frameworks (COFs)

  • Synthesis of conjugated materials for optoelectronic applications

  • Preparation of sensors and other functional materials

For example, boronate-containing compounds like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde have been utilized in creating COFs with functional properties applicable in photocatalysis and other areas .

Structure-Activity Relationships

Comparison with Related Compounds

Analysis of the structural similarities and differences between N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine and related compounds provides insight into potential structure-activity relationships:

CompoundKey DifferencesPotential Impact on Activity
N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Amine at 2-position instead of 3-positionDifferent spatial arrangement affecting binding interactions
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Methyl instead of isopropyl on amineReduced steric bulk; potentially different lipophilicity
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Pyrimidine core instead of pyridineDifferent electronic properties and hydrogen bonding patterns
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Isopropoxy group instead of isopropylamine; different positionAltered electronic properties and hydrogen bonding capabilities

Functional Group Contributions

The specific arrangement of functional groups in N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine suggests certain chemical behavior:

  • The pyridine nitrogen provides a basic site and potential for coordination with metals

  • The secondary amine (N-isopropyl) group can act as both hydrogen bond donor and acceptor

  • The boronate ester group serves as a synthetic handle for further transformations

  • The isopropyl group contributes hydrophobicity and steric bulk

Analytical Methods for Characterization

Spectroscopic Techniques

Based on standard characterization methods for similar compounds, the following techniques would be valuable for analyzing N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Would show characteristic signals for the pyridine protons, isopropyl group, and tetramethyl groups of the boronate ester

  • ¹³C NMR: Would confirm carbon framework and substitution pattern

  • ¹¹B NMR: Would provide information about the boron environment

Mass Spectrometry

  • High-resolution mass spectrometry would confirm the molecular formula

  • Fragmentation patterns would be characteristic of the structural components

Infrared Spectroscopy

  • Would show characteristic absorption bands for the amine, boronate ester, and pyridine functionalities

Chromatographic Methods

For purity assessment and separation:

  • High-performance liquid chromatography (HPLC)

  • Gas chromatography (GC) if the compound has sufficient volatility

  • Thin-layer chromatography (TLC) for reaction monitoring and preliminary purity assessment

Current Research Trends

Research involving boronate ester compounds similar to N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine is advancing in several directions:

Medicinal Chemistry

Pyridine derivatives with boronate functionalities have been explored for potential pharmaceutical applications, with patents covering related structures . The development of targeted therapeutic agents often employs such building blocks for constructing complex bioactive molecules.

Cross-coupling Methodology Development

Continued refinement of cross-coupling methodologies using boronate esters focuses on:

  • Improving catalyst efficiency and recyclability

  • Developing more selective and mild reaction conditions

  • Expanding the scope of compatible functional groups

Materials Science Applications

The incorporation of boronate-functionalized heterocycles into advanced materials has shown promising results in:

  • Covalent organic frameworks (COFs) with applications in catalysis

  • Photocatalytic systems for organic transformations

  • Optoelectronic materials

For example, similar boronate compounds have been used in constructing COF cages studied for photocatalytic reactions, such as converting benzeneboronic acid to phenol with high conversion rates .

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